molecular formula C20H27N3O4 B2758165 4-((4-Acetamidophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid CAS No. 1048016-18-7

4-((4-Acetamidophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid

Cat. No.: B2758165
CAS No.: 1048016-18-7
M. Wt: 373.453
InChI Key: CFYCBFNVOLAVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-oxobutanoic acid backbone substituted with two distinct amino groups: a 4-acetamidophenyl moiety at position 4 and a 2-(cyclohex-1-en-1-yl)ethyl group at position 2.

Properties

IUPAC Name

4-(4-acetamidoanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-14(24)22-16-7-9-17(10-8-16)23-19(25)13-18(20(26)27)21-12-11-15-5-3-2-4-6-15/h5,7-10,18,21H,2-4,6,11-13H2,1H3,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYCBFNVOLAVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Position 4 / Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Acetamidophenyl / 2-(cyclohex-1-en-1-yl)ethyl C20H28N2O4* ~344.44 Potential biological activity (e.g., anti-inflammatory)
4-((2-Chlorophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid 2-Chlorophenyl / 2-(cyclohex-1-en-1-yl)ethyl C18H22ClN2O3 349.84 Increased electrophilicity due to Cl substituent; possible enhanced binding to hydrophobic targets
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Acetylphenyl / Methylidene C13H13NO4 247.25 Anti-inflammatory, antimicrobial activities; crystallizes with hydrogen-bonded dimers
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid 4-Ethylphenyl / 2-(cyclohex-1-en-1-yl)ethyl C20H28N2O3 344.45 Lower polarity vs. acetamido analog; may improve metabolic stability
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid 4-Chlorophenyl / 4-Fluorophenyl C16H12ClFNO3 320.72 Dual halogen substitution; potential protease inhibition

*Estimated based on structural analogs (e.g., ).

Physicochemical Properties

  • Solubility : The acetamido group in the target compound enhances water solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ). However, the cyclohexenyl group may reduce aqueous solubility, requiring formulation optimization.
  • Stability : Amide bonds (e.g., acetamido) resist hydrolysis, whereas ester-containing analogs () may exhibit lower stability in vivo .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis can be optimized using a stepwise approach:

  • Step 1 : React 3-methylidenedihydrofuran-2,5-dione with 4-acetamidoaniline in acetone under ambient conditions to form the core oxoamide structure .
  • Step 2 : Introduce the cyclohexenyl ethylamine moiety via nucleophilic substitution or coupling reactions. Adjust solvent polarity (e.g., toluene-methanol mixtures) to enhance solubility of intermediates.
  • Critical Factors : Reaction time (1.5–3 hours), stoichiometric ratios (1:1 for limiting reagents), and pH control (neutral to weakly basic) minimize side products. Yields >85% are achievable with rigorous purification (recrystallization or column chromatography) .

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., N–C=O at 1.354 Å) and dihedral angles (e.g., 36.4° between phenyl and oxoamine groups) to confirm tautomeric forms .
  • NMR/IR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (amide NH), δ 6.7–7.3 ppm (aromatic protons).
    • IR : Stretching bands at 1680 cm⁻¹ (C=O, amide) and 1720 cm⁻¹ (carboxylic acid) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 388.18) .

Basic: How can researchers assess purity and identify common impurities?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm; impurities (<5%) elute earlier than the target compound.
  • TLC : Silica gel plates (ethyl acetate/hexane, 7:3) with UV visualization.
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 59.3%, H: 6.2%, N: 10.8%) .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case Study : If NMR suggests a planar amide group but crystallography shows a non-coplanar structure (e.g., dihedral angle >30°), consider dynamic effects in solution (tautomerism or rotational barriers).
  • Validation : Perform variable-temperature NMR to detect conformational flexibility. Compare with DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries .

Advanced: What strategies are recommended for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based kinetics (e.g., trypsin-like proteases) with IC₅₀ determination. Include positive controls (e.g., leupeptin) .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Test dose ranges (1–100 µM) and compare to cisplatin.
  • Mechanistic Studies : Utilize molecular docking (AutoDock Vina) to predict binding to targets like HDACs or PARP .

Advanced: How to design derivatives to enhance solubility or bioavailability?

Methodological Answer:

  • Derivatization :
    • Carboxylic Acid Modifications : Convert to esters (e.g., ethyl ester prodrugs) or amides.
    • Cyclohexenyl Substituents : Introduce polar groups (e.g., hydroxyl or amine) via epoxidation or azide-alkyne cycloaddition .
  • Computational Guidance : Calculate logP (AlogPS) and polar surface area (PSA) to prioritize derivatives with PSA >80 Ų for improved aqueous solubility .

Advanced: How to address discrepancies in synthetic yields across studies?

Methodological Answer:

  • Root Cause Analysis : Compare protocols (e.g., vs. 11). Variations in solvent (acetone vs. DMF), catalyst use, or workup procedures (e.g., filtration vs. extraction) significantly impact yields.
  • Resolution : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control). Use DoE (Design of Experiments) to identify critical parameters (e.g., ANOVA for temperature/pH interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.